molecular formula C15H20N2O4 B5439449 N-(4-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide

N-(4-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide

Cat. No. B5439449
M. Wt: 292.33 g/mol
InChI Key: KFEAQRXBKOTQDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(4-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide” is a spiro compound, which is a bicyclic organic compound where the two rings share a single atom . The “methoxyphenyl” part suggests the presence of a methoxy group (-OCH3) attached to a phenyl group (a ring of 6 carbon atoms, i.e., a benzene ring without the double bonds). The “1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide” part suggests a spiro compound with oxygen and nitrogen atoms in the rings, and a carboxamide group (-CONH2) attached to one of the carbon atoms in the ring .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would have a complex three-dimensional shape due to the spiro ring system. The presence of oxygen and nitrogen atoms in the rings would also likely result in interesting chemical properties, as these atoms are more electronegative than carbon and can participate in hydrogen bonding .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include things like its melting point, boiling point, solubility in various solvents, and stability under different conditions. These properties would depend on the exact structure of the compound, including the arrangement of atoms and the presence of any functional groups .

Scientific Research Applications

Mass Spectrometric Analysis

The mass spectrum of 1,4-dioxa-8-azaspiro[4.5]decane shows a distinct peak at m/e 87, differing from common fragments of ethylenedioxy ketals. This finding, supported by deuterium labeling, contributes to the understanding of its fragmentation mechanisms (Solomons, 1982).

Crystallographic Analysis

The preparation and crystallographic analysis of cyclohexane-5-spirohydantoin derivatives, including 8-azaspiro[4.5]decane variants, reveal how substituents on the cyclohexane ring influence supramolecular arrangements, highlighting the importance of these compounds in crystal engineering (Graus et al., 2010).

Pharmaceutical Research

BMY 7378, related to 8-azaspiro[4.5]decane, is identified as a selective antagonist for the alpha 1D-adrenoceptor subtype, contributing to pharmaceutical research on receptor selectivity (Goetz et al., 1995).

Environmental Chemistry

A Mannich base derivative of 1,4-dioxa-8-azaspiro[4.5]decane shows potential in environmental chemistry for the removal of carcinogenic azo dyes and aromatic amines from water, indicating its use in water treatment technologies (Akceylan et al., 2009).

Antiviral Research

Compounds with a 1-thia-4-azaspiro[4.5]decan-4-yl structure have shown antiviral activity against influenza and coronavirus, demonstrating their potential in developing new antiviral drugs (Göktaş et al., 2012; Apaydın et al., 2020).

Nonlinear Optical Materials

8-(4'-Acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane (APDA) is recognized as a material for nonlinear optical devices, providing insights into the development of optical materials and frequency doublers for laser diodes (Kagawa et al., 1994).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems, which is typically discussed in the context of drug action. Without specific information about this compound’s biological activity, it’s not possible to provide a mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Without specific information, it’s not possible to provide details on the safety and hazards of this compound .

Future Directions

Future research on this compound could potentially involve exploring its synthesis, characterizing its physical and chemical properties, and investigating any biological activity. This could involve in vitro studies (e.g., studying the compound’s behavior in a test tube or petri dish), in vivo studies (e.g., studying the compound’s effects in a living organism), or computational studies (e.g., using computer models to predict the compound’s properties) .

properties

IUPAC Name

N-(4-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c1-19-13-4-2-12(3-5-13)16-14(18)17-8-6-15(7-9-17)20-10-11-21-15/h2-5H,6-11H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFEAQRXBKOTQDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)N2CCC3(CC2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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